Cinacalcet Impurity F Cinacalcet Impurity F Hexahydrophenyl Cinacalcet is an impurity of Cinacalcet Hydrochloride, a calcimimetic agent and calcium-sensing receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 1271930-12-1
VCID: VC0194985
InChI: InChI=1S/C22H28F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-3,5,9-10,12-13,16-17,19,26H,4,6-8,11,14-15H2,1H3
SMILES: CC(C1=CC=CC2=CC=CC=C21)NCCCC3CCCC(C3)C(F)(F)F
Molecular Formula: C22H28F3N
Molecular Weight: 363.46

Cinacalcet Impurity F

CAS No.: 1271930-12-1

Cat. No.: VC0194985

Molecular Formula: C22H28F3N

Molecular Weight: 363.46

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cinacalcet Impurity F - 1271930-12-1

Specification

CAS No. 1271930-12-1
Molecular Formula C22H28F3N
Molecular Weight 363.46
IUPAC Name N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)cyclohexyl]propan-1-amine
Standard InChI InChI=1S/C22H28F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-3,5,9-10,12-13,16-17,19,26H,4,6-8,11,14-15H2,1H3
SMILES CC(C1=CC=CC2=CC=CC=C21)NCCCC3CCCC(C3)C(F)(F)F

Introduction

Chemical Identity and Properties

Cinacalcet Impurity F, chemically known as N-((R)-1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)cyclohexyl)propan-1-amine hydrochloride, is a structural analog of Cinacalcet where the trifluoromethylphenyl group is replaced by a trifluoromethylcyclohexyl group. This modification results from the reduction of the aromatic ring during synthesis .

The structure of Cinacalcet Impurity F contains a naphthalene ring, a propylamine linker, and a trifluoromethyl-substituted cyclohexyl ring. The compound retains the chiral center of Cinacalcet at the ethyl carbon attached to the naphthalene ring with R-configuration .

Table 1: Chemical Properties of Cinacalcet Impurity F

PropertyValue
Chemical NameN-((R)-1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)cyclohexyl)propan-1-amine hydrochloride
CAS Number1271930-12-1
Molecular FormulaC22H29ClF3N
Molecular Weight399.92 g/mol
Parent APICinacalcet
CategoryProcess Impurity

The presence of the cyclohexyl ring instead of the phenyl ring represents the key structural difference between Cinacalcet Impurity F and the parent compound Cinacalcet. This modification significantly affects the physicochemical properties and chromatographic behavior of the impurity.

Formation Mechanisms and Synthesis

Cinacalcet Impurity F is formed during the synthesis of Cinacalcet, particularly during catalytic hydrogenation steps. The formation of this impurity represents an over-reduction of the aromatic ring in the trifluoromethylphenyl moiety of Cinacalcet.

Synthetic Pathways

The preparation of Cinacalcet Impurity F involves several chemical steps. One documented method includes dissolving triphosgene in dichloromethane, followed by cooling and adding alkali and R-(+)-1-(1-naphthyl)ethylamine. The mixture is then heated to room temperature and stirred to obtain an intermediate product, which is further reacted with 3-(3-trifluoromethylphenyl)propanol under similar conditions.

Formation During Manufacturing

Similar to how tetrahydro cinacalcet impurity is formed due to over-reduction of N-BOC protected unsaturated cinacalcet during catalytic hydrogenation processes , Cinacalcet Impurity F likely results from selective reduction of the trifluoromethylphenyl ring while leaving the naphthalene moiety intact. This typically occurs during hydrogenation using hydrogen gas in the presence of catalysts such as palladium hydroxide .

Industrial production of Cinacalcet and its impurities, including Impurity F, requires careful control of reaction parameters such as temperature, pH, and agitation speed to ensure high yield and purity. The process typically includes multiple purification steps to isolate and characterize the impurities.

Analytical Methods for Detection and Quantification

Various analytical methods have been developed for the detection and quantification of Cinacalcet Impurity F in pharmaceutical formulations. These methods are essential for ensuring that impurity levels remain below regulatory thresholds.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques used for the analysis of Cinacalcet impurities, including Impurity F .

Table 2: Analytical Parameters for Cinacalcet Impurity F Detection

MethodColumn/ConditionsMobile PhaseDetectionReference
RP-HPLCYMC pack butyl columnPhosphate buffer (pH 3.0) and AcetonitrileUV at 223 nm
RP-UPLCAcquity BEH Shield RP18, 100 × 2.1 mm, 1.7 µmpH 6.6 phosphate buffer and acetonitrileUV at 223 nm

A validated stability-indicating gradient UPLC method has been developed for the quantitative estimation of Cinacalcet hydrochloride impurities in both active pharmaceutical ingredients and pharmaceutical formulations. This method achieves efficient chromatographic separation with the mobile phase containing pH 6.6 phosphate buffer and acetonitrile at a flow rate of 0.3 mL/min, column temperature of 35°C, and detection wavelength of 223 nm .

Spectroscopic Characterization

The structural characterization of Cinacalcet Impurity F typically involves complementary spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy - Used for structural elucidation, similar to how other Cinacalcet impurities are characterized using 1H and 13C NMR .

  • Mass Spectrometry - Provides molecular weight confirmation and fragmentation patterns that help verify the structure .

  • Infrared (IR) Spectroscopy - Identifies functional groups and confirms structural features .

These techniques collectively provide comprehensive information about the molecular structure, confirming the identity of the impurity with high confidence.

Regulatory Significance and Quality Control

Pharmaceutical regulatory authorities require strict control of impurities in drug substances and products. Cinacalcet Impurity F is used in Cinacalcet impurity profiling as per limits and threshold values specified by respective drug legislations, FDA and pharmacopoeial guidelines during commercial production of Cinacalcet and its related formulations .

Specification Limits

For highly pure Cinacalcet or its pharmaceutically acceptable salts, impurities are generally limited to amounts ranging from 0.01 area-% to 0.15 area-%, specifically in amounts of about 0.01 area-% to 0.05 area-%, as measured by HPLC . These strict controls ensure the quality, safety, and efficacy of the final pharmaceutical product.

Recent Regulatory Concerns

In November 2024, the FDA recalled nearly 300,000 bottles of Cinacalcet manufactured by Dr. Reddy's Laboratories due to impurity concerns specifically related to N-nitroso cinacalcet impurity exceeding FDA's interim guideline . This recall highlights the increasing regulatory scrutiny on pharmaceutical impurities and the importance of robust analytical methods for their detection and quantification.

The recall was classified as "Class II" by the FDA, indicating a situation where using the product may lead to temporary or reversible health effects with a low probability of serious health consequences . This classification demonstrates the regulatory approach to managing impurity-related risks in pharmaceutical products.

Comparison with Other Cinacalcet Impurities

Understanding the relationship between Cinacalcet Impurity F and other known impurities provides valuable insights into the synthesis pathway and potential control strategies.

Table 3: Comparative Properties of Cinacalcet and Its Major Impurities

ImpurityMolecular FormulaMolecular WeightKey Structural Difference
CinacalcetC22H22F3N357.42Parent compound
Impurity FC22H29ClF3N399.92Reduced aromatic ring (cyclohexyl instead of phenyl)
Tetrahydro CinacalcetC22H26F3N361Reduced naphthyl ring
Cinacalcet N-oxideC22H22F3NO373Oxidized amine nitrogen
Cinacalcet BenzylamineC19H19N329Absence of trifluoromethyl group

Several other impurities have been identified in Cinacalcet synthesis and formulations. These include Impurity B (C19H19N·HCl), Impurity C (C22H20F3N·HCl), and Impurity E (C22H25N·HCl), each representing different structural modifications of the parent compound .

The formation of these various impurities depends on specific reaction conditions and reagent quality during synthesis. By understanding these relationships, manufacturers can implement control strategies to minimize impurity formation.

Industrial Applications and Reference Standards

Cinacalcet Impurity F serves important functions in pharmaceutical research and development:

  • It is used as a reference standard for impurity profiling during Cinacalcet manufacturing .

  • It plays a crucial role in the process of Abbreviated New Drug Application (ANDA) filing to FDA .

  • It is utilized in toxicity studies of Cinacalcet formulations to establish safety profiles .

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